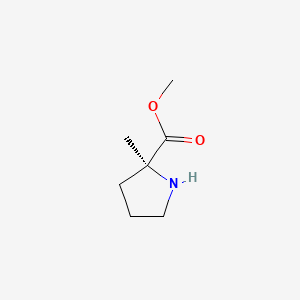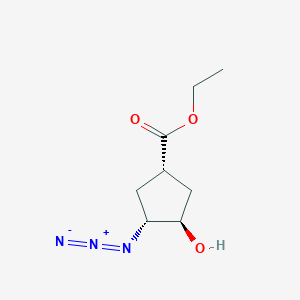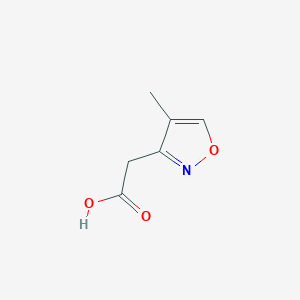![molecular formula C13H19N3O4 B2721450 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2137900-93-5](/img/structure/B2721450.png)
5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a multifaceted organic compound featuring a pyrazolo[1,5-a]pyridine skeleton, enriched with an amino, tert-butoxycarbonyl (Boc) protective group, and a carboxylic acid functionality. This compound stands out due to its potent bioactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route A: The synthesis begins with the preparation of pyrazolo[1,5-a]pyridine scaffold. Reacting 2-aminopyridine with an appropriate α,β-unsaturated carbonyl compound under condensation conditions yields the core structure.
Route B: Introduction of the Boc-protected amino group can be carried out through nucleophilic substitution, using tert-butoxycarbonyl chloride in the presence of a suitable base.
Route C: The carboxylic acid group is introduced via carboxylation, employing methods like the Grignard reaction followed by hydrolysis.
Industrial Production Methods:
Industrial synthesis leverages robust and high-yielding reactions:
Bulk Reactions: Utilizing batch reactors for the condensation and carboxylation steps ensures scalability.
Catalytic Optimization: Use of catalysts such as Pd/C can streamline specific steps, improving efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The pyrazolo[1,5-a]pyridine moiety can undergo oxidation under strong oxidizing conditions, leading to derivative compounds with altered electronic properties.
Reduction: Reduction reactions, often using NaBH₄ or LiAlH₄, can target the Boc-protected amino group, converting it to a primary amine.
Common Reagents and Conditions:
Oxidizing agents: KMnO₄, CrO₃.
Reducing agents: NaBH₄, LiAlH₄.
Bases: NaOH, K₂CO₃ for Boc protection reactions.
Solvents: Ethanol, dichloromethane, and THF.
Major Products Formed:
Oxidized Derivatives: Pyrazolo[1,5-a]pyridine N-oxides.
Reduced Amines: Primary amines post Boc removal.
Substituted Derivatives: Various N-substituted pyrazolo[1,5-a]pyridines.
Applications De Recherche Scientifique
Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of complex natural products and pharmaceutical agents.
Biology and Medicine:
Pharmacological Activity: Demonstrates significant activity in targeting specific enzymes and receptors, making it a candidate for drug development.
Biochemical Probes: Utilized in designing probes for studying enzymatic pathways and mechanisms.
Catalysis: Functions as a ligand in transition metal catalysis, enhancing selectivity and reactivity in industrial processes.
Material Science: Incorporated into polymer matrices, influencing mechanical properties and functionality.
Mécanisme D'action
The compound exhibits its effects through:
Targeting Enzymes: Inhibits or modulates the activity of specific enzymes by binding to active sites.
Pathway Modulation: Alters cellular pathways through its interaction with molecular targets, affecting downstream signaling and responses.
Comparaison Avec Des Composés Similaires
Unique Features:
Versatility in Reactions: The presence of multiple functional groups allows for diverse chemical modifications.
Bioactivity: The specific arrangement of functional groups enhances its pharmacological potential compared to structurally similar compounds.
Similar Compounds:
5-Aminopyrazolo[1,5-a]pyridine: Lacks the Boc-protective group, resulting in distinct reactivity and applications.
5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid: Similar backbone but missing the pyrazolo ring, leading to different chemical behavior.
This compound is a fascinating subject for both academic research and industrial applications, offering numerous avenues for exploration and utilization.
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKTGNHTHJVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN2C(=C(C=N2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137900-93-5 |
Source


|
| Record name | 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)


![6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2721375.png)
![8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2721377.png)
![ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2721381.png)


![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)

